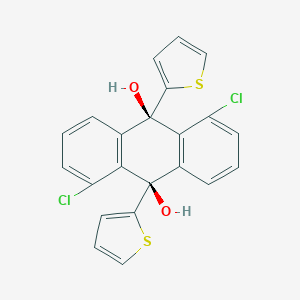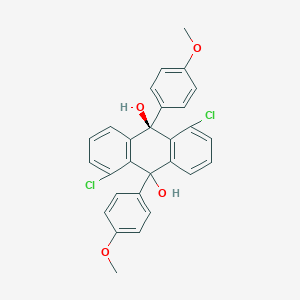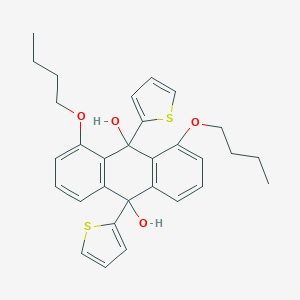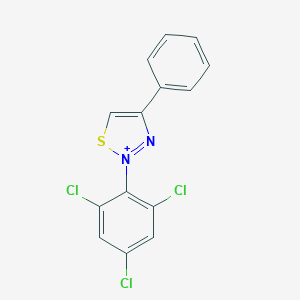![molecular formula C21H20N6O3 B290255 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 4-methyl-6-nitroquinazoline, 2-amino-4-methoxybenzoic acid, and phenyl isocyanate. The first step involves the reduction of 4-methyl-6-nitroquinazoline to 4-methyl-6-aminoquinazoline. The second step involves the reaction of 4-methyl-6-aminoquinazoline with 2-amino-4-methoxybenzoic acid to form 2-(6-methoxy-4-methylquinazolin-2-yl)amino)-4-methoxybenzoic acid. The final step involves the reaction of 2-(6-methoxy-4-methylquinazolin-2-yl)amino)-4-methoxybenzoic acid with phenyl isocyanate to form 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide.
Applications De Recherche Scientifique
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has potential applications in biomedical research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C21H20N6O3 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20N6O3/c1-12-15-10-14(30-2)8-9-16(15)24-20(22-12)27-21-25-17(11-18(28)26-21)19(29)23-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,23,29)(H2,22,24,25,26,27,28) |
Clé InChI |
WJVFNYGIAUKPBZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)



![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)





